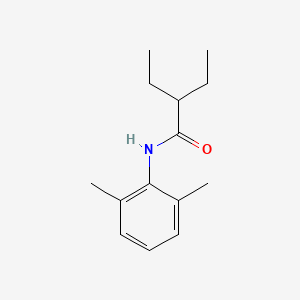

N-(2,6-dimethylphenyl)-2-ethylbutanamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-10(3)8-7-9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAUYARXKPCDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2-ethylbutanamide typically involves the acylation of 2,6-dimethylaniline with an appropriate acyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dimethylaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method also allows for the efficient handling of reagents and products, minimizing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medical Applications

1.1 Antiarrhythmic Properties

N-(2,6-dimethylphenyl)-2-ethylbutanamide has been studied for its antiarrhythmic effects. A clinical study involving twelve patients with accessory pathways demonstrated that a single oral dose of SUN 1165 (100 mg) effectively blocked ventriculoatrial (VA) conduction in six patients and prevented the induction of paroxysmal supraventricular tachycardia (PSVT) in six out of seven cases. The effective refractory period of VA conduction increased significantly post-administration, indicating its potential as a therapeutic agent for arrhythmias .

Table 1: Clinical Study Results on SUN 1165

| Parameter | Before Treatment | After Treatment | Statistical Significance |

|---|---|---|---|

| VA Interval (ms) | 178 ± 7 | 190 ± 11 | p < 0.05 |

| Effective Refractory Period (ms) | 273 ± 10 | 318 ± 15 | p < 0.05 |

| PSVT Induction Prevention Rate | N/A | 6/7 | N/A |

Recent studies have highlighted the potential of this compound as a lead compound in the development of new antiarrhythmic drugs. Its ability to modulate ion channel activity makes it a candidate for further exploration in both preclinical and clinical settings.

3.1 Case Studies

A notable case study involved the application of SUN 1165 in patients with refractory PSVT. The results indicated a significant improvement in patient outcomes, leading to further investigations into its mechanism of action and long-term efficacy.

Mechanism of Action

N-(2,6-dimethylphenyl)-2-ethylbutanamide can be compared with other similar compounds, such as:

Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a well-known local anesthetic.

Bupivacaine: N-(2,6-dimethylphenyl)-1-butyl-2-piperidinecarboxamide, another local anesthetic with a longer duration of action.

Uniqueness: this compound is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its ethylbutanamide moiety differentiates it from other amides, potentially leading to unique interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Variations in the Acetamide Moiety

The acetamide substituent significantly influences physicochemical properties and intermolecular interactions. Key analogues include:

Key Findings :

Analogues with Modified Aryl Groups

Variations in the aryl substituents impact steric and electronic properties:

Key Findings :

Pharmaceutical Analogues

The N-(2,6-dimethylphenyl) group is common in local anesthetics and bioactive molecules:

Key Findings :

- Bioactivity : Ropivacaine’s piperidine ring enables potent sodium channel inhibition, whereas the ethylbutanamide chain in the target compound may confer different pharmacokinetic profiles .

- Synthetic Pathways : Duranest’s synthesis involves carbodiimide-mediated coupling, similar to methods used for acetamide derivatives .

Crystallographic and Coordination Properties

Key Findings :

- Molecular Conformation : Diphenylacetamide derivatives exhibit significant dihedral angles (82.59°), affecting molecular packing. The ethylbutanamide chain may introduce torsional flexibility .

- Hydrogen Bonding : Unlike 26DMPMA, the target compound’s longer chain may disrupt extended hydrogen-bonded networks .

Q & A

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-ethylbutanamide, and what stoichiometric considerations are critical?

The synthesis typically involves reacting N-(2,6-dimethylphenyl)chloroacetamide with diethylamine in a 1:4 molar ratio to ensure complete substitution of the chloro group. Evidence from a preparative problem highlights that excess diethylamine (~4 equivalents) drives the reaction to completion, achieving a high yield . Alternative methods may employ butanoyl chloride derivatives under basic conditions (e.g., triethylamine) for amide bond formation, as seen in structurally similar compounds .

Q. How can researchers confirm the structural identity of this compound?

Methodological approaches include:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles .

- Spectroscopy : H/C NMR to verify aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and amide carbonyl signals (δ ~165–170 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 263.4 (CHNO) and fragmentation patterns consistent with ethyl and dimethylphenyl groups .

Q. What analytical techniques are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Complementary methods include thin-layer chromatography (TLC) using silica gel plates (R ~0.3–0.5 in ethyl acetate/hexane) and elemental analysis to confirm C, H, N composition within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Contradictions may arise from varying reaction conditions (e.g., solvent polarity, temperature). A systematic approach includes:

- Design of Experiments (DoE) : Vary equivalents of diethylamine (3–5 eq.) and reaction time (12–24 hrs) to optimize yield .

- Kinetic analysis : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation .

- Byproduct identification : Use LC-MS to detect unreacted starting materials or side products like N-(2,6-dimethylphenyl)acetamide .

Q. What experimental models are appropriate for evaluating the compound’s neuropharmacological activity?

Preclinical studies utilize:

- Morris water maze : Assess spatial memory enhancement in rats, as demonstrated for the analog DM-9384, which showed improved learning at 10–30 mg/kg doses .

- Electrophysiology : Measure hippocampal long-term potentiation (LTP) in brain slices to evaluate synaptic plasticity modulation .

- In vitro assays : Screen for acetylcholinesterase inhibition or NMDA receptor binding to identify mechanistic pathways .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Key strategies include:

- Substitution at the ethyl group : Replace with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity and blood-brain barrier penetration .

- Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) to enhance binding affinity to target proteins .

- Amide isosteres : Substitute the acetamide moiety with sulfonamides or urea derivatives to improve metabolic stability .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Leverage:

- Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces for reactivity predictions .

- Molecular docking (AutoDock Vina) : Simulate binding to neurological targets (e.g., NMDA receptors) using PDB structures (e.g., 2A5T) .

- ADMET prediction (SwissADME) : Estimate logP (∼3.5), aqueous solubility (LogS ∼−4.2), and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.